4-[6-(3-Chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether
Description
This compound belongs to the class of heterocyclic molecules and features a complex structure. Its systematic name is quite a mouthful, but let’s break it down. The compound consists of a chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine core, with a phenyl group attached via a methoxy linker. The chlorophenyl substituent adds further complexity.
Properties
Molecular Formula |
C25H19ClN4O2 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H19ClN4O2/c1-31-18-11-9-15(10-12-18)23-21-22(29-25-27-14-28-30(23)25)19-7-2-3-8-20(19)32-24(21)16-5-4-6-17(26)13-16/h2-14,23-24H,1H3,(H,27,28,29) |
InChI Key |
LMDQPAJOZJBVBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=CC=C5)Cl)NC6=NC=NN26 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. Here’s one example:
Condensation Reaction:
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and scalability. Unfortunately, specific industrial processes for this compound are not widely documented due to its rarity.
Chemical Reactions Analysis
Oxidation and Reduction: The compound can undergo oxidation (e.g., using strong oxidants) or reduction (e.g., with metal hydrides).
Substitution Reactions: It reacts with nucleophiles (e.g., amines) to form substituted derivatives.
Base-Catalyzed Hydrolysis: The phenyl methyl ether group can be cleaved under basic conditions.
Bromine/Chlorine: Used for halogenation reactions.
Hydrazine Hydrate: Involved in the synthesis of the triazolo[1,5-A]pyrimidine ring.
Strong Bases (e.g., NaOH, KOH): For hydrolysis reactions.
Major Products:: The primary product is the compound itself, but variations arise from different substitution patterns on the aromatic rings.
Scientific Research Applications
This compound has piqued interest in various fields:
Medicine: Researchers explore its potential as an anticancer agent due to its unique structure.
Chemistry: It serves as a building block for designing novel heterocyclic compounds.
Industry: Its rarity makes it valuable for specialized applications.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with cellular targets involved in cell growth and proliferation. Further studies are needed to unravel its precise mode of action.
Comparison with Similar Compounds
While there are related pyrimidine derivatives, this compound stands out due to its triazolo[1,5-A]pyrimidine moiety. Similar compounds include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
